molecular formula C14H14O5 B14200660 4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one CAS No. 920318-18-9

4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one

Cat. No.: B14200660
CAS No.: 920318-18-9
M. Wt: 262.26 g/mol
InChI Key: ZYBFUUDPVCAZCH-UHFFFAOYSA-N
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Description

4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyranone ring substituted with hydroxy and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes. For instance, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Properties

CAS No.

920318-18-9

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyran-2-one

InChI

InChI=1S/C14H14O5/c1-18-13-6-9(3-5-12(13)16)2-4-11-7-10(15)8-14(17)19-11/h3,5-8,15-16H,2,4H2,1H3

InChI Key

ZYBFUUDPVCAZCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC2=CC(=CC(=O)O2)O)O

Origin of Product

United States

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